eFT508 eFT508 eFT508(cas 1849590-01-7) is a potent, highly selective MNK1 and MNK2 inhibitor with IC50 value of 1-2 nM. eFT508 has a half-maximal inhibitory concentration (IC50) of 1-2 nM against both MNK isoforms in enzyme assays and inhibits the kinase through a reversible, ATP-competitive mechanism of action. eFT508 showed anti-proliferative activity against multiple DLBCL cell lines. 
Brand Name: Vulcanchem
CAS No.: 1849590-01-7
VCID: VC0003627
InChI: InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21)
SMILES: CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3
Molecular Formula: C17H20N6O2
Molecular Weight: 340.4

eFT508

CAS No.: 1849590-01-7

Inhibitors

VCID: VC0003627

Molecular Formula: C17H20N6O2

Molecular Weight: 340.4

Purity: >98%

eFT508 - 1849590-01-7

CAS No. 1849590-01-7
Product Name eFT508
Molecular Formula C17H20N6O2
Molecular Weight 340.4
IUPAC Name 6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione
Standard InChI InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21)
Standard InChIKey HKTBYUWLRDZAJK-UHFFFAOYSA-N
SMILES CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3
Appearance Solid powder
Description eFT508(cas 1849590-01-7) is a potent, highly selective MNK1 and MNK2 inhibitor with IC50 value of 1-2 nM. eFT508 has a half-maximal inhibitory concentration (IC50) of 1-2 nM against both MNK isoforms in enzyme assays and inhibits the kinase through a reversible, ATP-competitive mechanism of action. eFT508 showed anti-proliferative activity against multiple DLBCL cell lines. 
Purity >98%
Synonyms eFT508; eFT-508; 6/'-[(6-amino-4-pyrimidinyl)amino]-8/'-methyl-spiro[cyclohexane-1,3/'(2/'H)-imidazo[1,5-a]pyridine]-1/',5/'-dione
Reference 1. Curr Med Chem. 2017;24(28):3025-3053. doi: 10.2174/0929867324666170203123427.

Mitogen-activated Protein Kinase (MAPK) Interacting Kinases 1 and 2 (MNK1 and
MNK2) as Targets for Cancer Therapy: Recent Progress in the Development of MNK
Inhibitors.

Dreas A(1), Mikulski M(1), Milik M(1), Fabritius CH(1), Brzózka K(1), Rzymski
T(1).

Author information:
(1)Selvita S.A. Bobrzyńskiego 14, 30-348 Kraków. Poland.

MAP kinase-interacting kinases (MNK1 and MNK2) are often activated downstream of
ERK and p38 MAPK in the MAP kinase family. The role of MNKs in the development
and progression of solid tumors and hematological malignancies has been widely
discussed, particularly in the context of cap dependent translation, regulated by
phosphorylation of eIF4E. MNK/eIF4E axis is involved in the expression of pro
angiogenic, antiapoptotic, cell cycle, and motility proteins, such as MCL1, VEGF,
MMP3, SNAIL, SMAD2, β-catenin or cyclin D1, and is essential during Ras and c
Myc-induced transformation. MNK1/2 emerged as eligible targets for drug discovery
in oncology, based on the antitumor effects observed in genetic knockout and RNA
interference experiments and at the same time lack of adverse effects in dual
knockout animals. There is a high interest in the development of pharmacological
inhibitors of MNK1/2 as not only tools for further basic research studies but
also potential drugs in diseases characterized by deregulated translation.
Unfortunately, the role of MNK1/2 in cancer still remains elusive due to the
absence of potent and selective probes. Moreover, in many instances, hypotheses
have been built reliant upon unspecific MNK1/2 inhibitors such as CGP57380 or
cercosporamide. Lately, the first two clinical programs targeting MNKs in
oncology have been revealed (eFT508 and BAY 1143269), although several other MNK
programs are currently running at the preclinical stage. This review aims to
provide an overview of recent progress in the development of MNK inhibitors.
PubChem Compound 118598754
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator